Lipophilicity and Polarity Profile Differentiates the 4-Fluorophenyl-pyridazine-naphthamide from Heteroaryl and Benzamide Analogs
The target compound exhibits a computed XLogP3-AA of 4.1 and a tPSA of 64.1 Ų [1]. Replacing the 4-fluorophenyl group with furan-2-yl (as in N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide) is predicted to lower logP by approximately 0.8–1.2 units while increasing tPSA by ~6–8 Ų due to the additional ring oxygen, based on fragment contribution analysis. Conversely, replacing the naphthamide with a 3-trifluoromethylbenzamide (as in the analog noted in the ATB database) elevates logP by roughly 0.5–1.0 units and decreases tPSA slightly [2]. These differences place the target compound in a distinct physicochemical space that balances passive membrane permeability with modest polarity, a property window considered favourable for CNS and intracellular target access according to standard drug-likeness guidelines. The quantitative differentiation is that logP for the target compound falls approximately midway between the more polar heteroaryl analogs and the more lipophilic benzamide analogs, neither of which may simultaneously satisfy permeability and solubility requirements in the same assay context.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1; tPSA = 64.1 Ų (PubChem computed) |
| Comparator Or Baseline | Analog N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide: predicted XLogP3-AA ≈ 2.9–3.3; tPSA ≈ 70–73 Ų. Analog N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide: predicted XLogP3-AA ≈ 4.6–5.1; tPSA ≈ 55–60 Ų. |
| Quantified Difference | Target compound XLogP3-AA is ~0.8–1.2 log units higher than the furan analog and ~0.5–1.0 log units lower than the 3-CF3-benzamide analog. tPSA is ~6–9 Ų lower than the furan analog and ~4–9 Ų higher than the 3-CF3-benzamide analog. |
| Conditions | Computed values from PubChem (XLogP3-AA) and fragment-based prediction; no experimental logD or PAMPA data available. |
Why This Matters
The intermediate lipophilicity window positions this compound as a potentially better starting scaffold for CNS or oral bioavailability programmes compared to the overly polar furan analog or the excessively lipophilic trifluoromethyl-benzamide analog, reducing the need for extensive property optimization during hit-to-lead chemistry.
- [1] PubChem Compound Summary CID 41527745, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide, National Library of Medicine, accessed 2026-04-29. View Source
- [2] ATB/UQ database entry for C20H15F4N3O2 (N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide); evitalchem entry for furan analog; fragment-based logP and tPSA predictions using RDKit. View Source
